2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile
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Overview
Description
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a methoxynicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis methods. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as the relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydrylpiperazine: Known for its antihistaminic and antiemetic properties.
4-Benzhydrylpiperazine: Used in the synthesis of various pharmaceuticals.
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile: Studied for its potential biological activities.
Uniqueness
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile is unique due to its specific structure, which combines a benzhydryl group, a piperazine ring, and a methoxynicotinonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-29-22-12-13-26-24(21(22)18-25)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWMHNZZALKGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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